REACTION_CXSMILES
|
CO[C:3]1[C:11]2[O:12][C:13]([CH:15]=[CH:16][C:10]=2[CH:9]=[C:5]2[CH:6]=[CH:7][O:8][C:4]=12)=[O:14].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O>O>[CH:6]1[C:5]2=[CH:9][C:10]3[CH:16]=[CH:15][C:13](=[O:14])[O:12][C:11]=3[CH:3]=[C:4]2[O:8][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C2C(C=CO2)=CC3=C1OC(=O)C=C3
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After incubation the mixture is transferred to another sterile vessel
|
Type
|
WAIT
|
Details
|
to equilibrate in an argon atmosphere for 5 minutes
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
After equilibration the mixture is placed under a long wavelength ultraviolet light source at a temperature of 10° C. for 2 hours
|
Duration
|
2 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |